molecular formula C14H18Cl2N2S B14491311 Pyridinium, thiodiethylenedi-, dichloride CAS No. 63906-23-0

Pyridinium, thiodiethylenedi-, dichloride

Katalognummer: B14491311
CAS-Nummer: 63906-23-0
Molekulargewicht: 317.3 g/mol
InChI-Schlüssel: BGNCHGXETMOHQN-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridinium, thiodiethylenedi-, dichloride is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. Pyridinium salts are characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium, thiodiethylenedi-, dichloride typically involves the reaction of pyridine with thiodiethylenediol in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Pyridinium, thiodiethylenedi-, dichloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyridine ring and the thiodiethylenediol moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions are common, with reagents such as sodium hydroxide and potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridinium N-oxide derivatives, while reduction reactions may produce pyridinium derivatives with reduced nitrogen atoms .

Wirkmechanismus

The mechanism of action of pyridinium, thiodiethylenedi-, dichloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. For example, it can inhibit the activity of certain enzymes by forming a stable complex with the enzyme, thereby preventing substrate binding and catalysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridinium chloride: Similar in structure but lacks the thiodiethylenediol moiety.

    Cetylpyridinium chloride: A quaternary ammonium compound with a long alkyl chain, used primarily as an antiseptic.

    Pyridinium dichromate: Used as an oxidizing agent in organic synthesis.

Uniqueness

Pyridinium, thiodiethylenedi-, dichloride is unique due to the presence of the thiodiethylenediol moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various applications.

Eigenschaften

CAS-Nummer

63906-23-0

Molekularformel

C14H18Cl2N2S

Molekulargewicht

317.3 g/mol

IUPAC-Name

1-[2-(2-pyridin-1-ium-1-ylethylsulfanyl)ethyl]pyridin-1-ium;dichloride

InChI

InChI=1S/C14H18N2S.2ClH/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16;;/h1-10H,11-14H2;2*1H/q+2;;/p-2

InChI-Schlüssel

BGNCHGXETMOHQN-UHFFFAOYSA-L

Kanonische SMILES

C1=CC=[N+](C=C1)CCSCC[N+]2=CC=CC=C2.[Cl-].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.